Z-L-Gla(OtBu)2-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

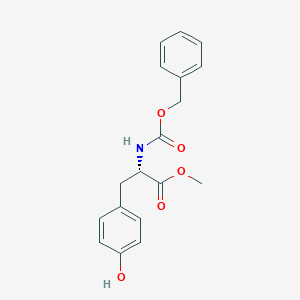

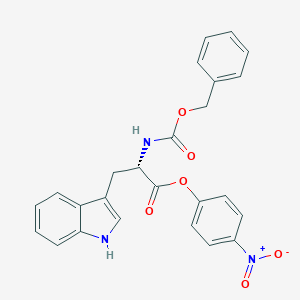

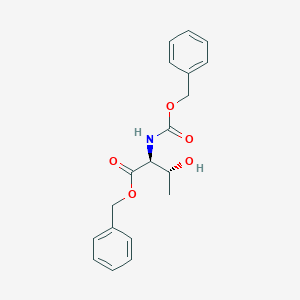

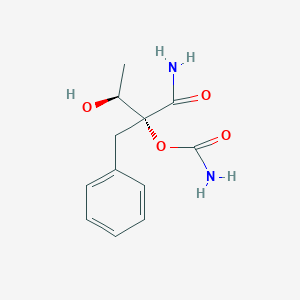

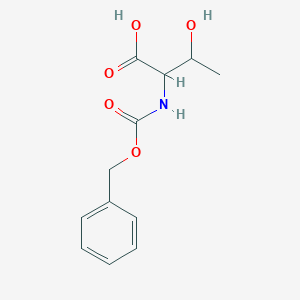

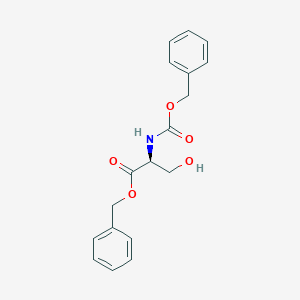

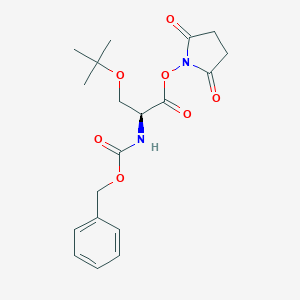

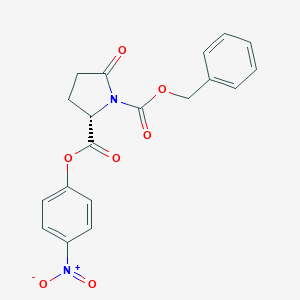

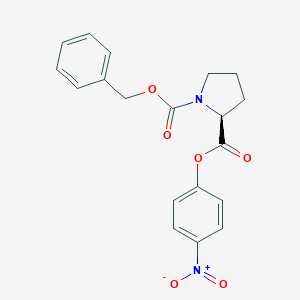

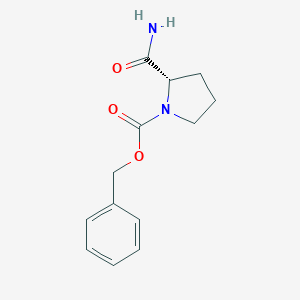

Z-L-Gla(OtBu)2-OH, also known as N-Alpha-(benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester, is a chemical compound with the molecular formula C22H31NO8 . It appears as a white to yellow powder .

Molecular Structure Analysis

The molecular weight of Z-L-Gla(OtBu)2-OH is 437.5 g/mol . The IUPAC name for this compound is (2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors .

Physical And Chemical Properties Analysis

Z-L-Gla(OtBu)2-OH has a molecular weight of 437.5 g/mol . It has an XLogP3-AA value of 3.3, which is a measure of its lipophilicity .

Aplicaciones Científicas De Investigación

Catalysis and Materials Science

- Zr(OtBu)4 has been used to create a poly(dialkoxyzirconium phenoxide) through a polycondensation process, resulting in an O−Zr−O network. This material exhibited remarkable catalytic performance in the Diels-Alder reaction due to its solid metal-organic catalyst nature, significantly surpassing the activity of its soluble components (Sawaki & Aoyama, 1999).

- A zirconium precatalyst, identified as (salfan)Zr(OtBu)2, demonstrated efficacy in the redox-controlled block copolymerization of l-lactide and cyclohexene oxide, enabling the synthesis of various diblock and triblock copolymers (Quan et al., 2016).

- Zr(OtBu)4, in combination with BINOL-based ligands, catalyzed the Friedel-Crafts alkylation of indoles with beta-substituted alpha,beta-enones, yielding high enantioselectivity and good yields in most cases (Blay et al., 2007).

Environmental Applications

- ZnSn(OH)6, when decorated with silver iodide, demonstrated enhanced photocatalytic activity for the degradation of oxytetracycline hydrochloride, an antibiotic. This novel composite material showed significant improvement in degradation rates compared to its individual components, highlighting its potential for environmental remediation applications (Zhang et al., 2021).

Safety And Hazards

When handling Z-L-Gla(OtBu)2-OH, it’s advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFPOKYPNCYJU-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679829 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Gla(OtBu)2-OH | |

CAS RN |

60686-50-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.